molecular formula C9H17NO B13070334 8-Oxa-2-azaspiro[4.6]undecane

8-Oxa-2-azaspiro[4.6]undecane

Cat. No.: B13070334
M. Wt: 155.24 g/mol
InChI Key: HKBAHRPARHKOSU-UHFFFAOYSA-N
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Description

8-Oxa-2-azaspiro[46]undecane is a spirocyclic compound characterized by a unique structure where a nitrogen atom and an oxygen atom are incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-2-azaspiro[4.6]undecane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spiro ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Oxa-2-azaspiro[4.6]undecane can undergo various chemical reactions including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substituting agents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce simpler spirocyclic compounds.

Scientific Research Applications

8-Oxa-2-azaspiro[4.6]undecane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor agonists.

    Industry: It can be used in the production of biologically active compounds and as a scaffold in the design of new drugs.

Mechanism of Action

The mechanism of action of 8-Oxa-2-azaspiro[4.6]undecane involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as FGFR4, which is involved in the treatment of hepatocellular carcinoma . The compound’s unique structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.4]nonane
  • 2-Oxa-7-azaspiro[4.4]nonane

Uniqueness

8-Oxa-2-azaspiro[4.6]undecane is unique due to the presence of both an oxygen and a nitrogen atom in its spiro ring system. This combination imparts distinct chemical properties, such as increased rigidity and the ability to participate in a wider range of chemical reactions compared to its analogs .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

9-oxa-2-azaspiro[4.6]undecane

InChI

InChI=1S/C9H17NO/c1-2-9(3-5-10-8-9)4-7-11-6-1/h10H,1-8H2

InChI Key

HKBAHRPARHKOSU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)CCOC1

Origin of Product

United States

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